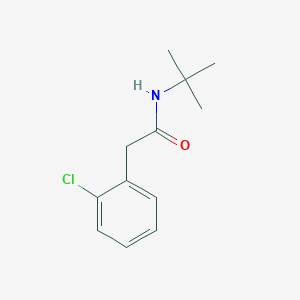
4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazole derivative that exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole is not fully understood. However, it is known that this compound exerts its inhibitory effects by binding to the active site of enzymes and receptors, thereby preventing their normal function. For example, the inhibition of COX-2 by 4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound exhibits potent inhibitory activity against various enzymes and receptors, as mentioned earlier. In vivo studies have shown that the administration of 4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole leads to a decrease in inflammation and pain in animal models of arthritis. Additionally, this compound has been shown to exhibit anticancer activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole in lab experiments include its potent inhibitory activity against various enzymes and receptors, its ability to modulate disease processes, and its potential as a drug candidate. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research involving 4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. The development of more efficient and scalable methods for synthesizing this compound.
3. The evaluation of the potential toxicity of this compound in vivo.
4. The screening of this compound against a wider range of enzymes and receptors to identify potential new targets for drug discovery.
5. The development of analogs of this compound with improved pharmacological properties.
In conclusion, 4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole is a promising compound with potential applications in drug discovery and development. Its potent inhibitory activity against various enzymes and receptors, its ability to modulate disease processes, and its potential as a drug candidate make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action, evaluate its potential toxicity, and develop analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3,5-difluorobenzoyl chloride and 4-bromo-1H-pyrazole in the presence of a suitable base. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
The potential applications of 4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole in scientific research are vast and varied. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylases (HDACs). These enzymes and receptors are involved in various disease processes, such as inflammation, cancer, and neurological disorders. Therefore, the use of 4-bromo-1-(3,5-difluorobenzoyl)-1H-pyrazole as a tool for studying these disease processes is of great interest to the scientific community.
Propriétés
IUPAC Name |
(4-bromopyrazol-1-yl)-(3,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF2N2O/c11-7-4-14-15(5-7)10(16)6-1-8(12)3-9(13)2-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZIUXMKGMKVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)
![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738949.png)


![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)




![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)


